molecular formula C18H24N2O4 B2572996 4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2223801-87-2

4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2572996
CAS No.: 2223801-87-2
M. Wt: 332.4
InChI Key: CHBBKVVGZSAYPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions used in each step of the synthesis. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s chemical behavior, such as its acidity or basicity, reactivity with other compounds, and photostability .

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves discussing potential future research directions, such as improving the compound’s synthesis, discovering new reactions or applications, or modifying the compound to improve its properties or reduce its side effects .

Properties

IUPAC Name

4-[1-(2-hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2)15(19-17(18)23)11-7-9-20(10-8-11)16(22)12-5-4-6-13(24-3)14(12)21/h4-6,11,15,21H,7-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBBKVVGZSAYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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